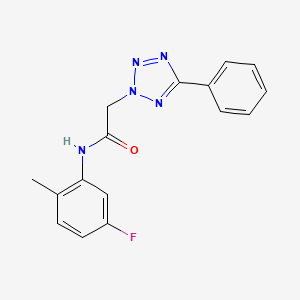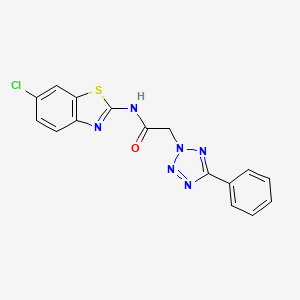
N-(4-bromo-2-chlorophenyl)-4-(butan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene structure, followed by the introduction of bromine and chlorine substituents, and finally the attachment of the sulfonamide group. Common reagents used in these reactions include bromine, chlorine, and sulfonamide precursors. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal species, as well as cancer cell lines .
Medicine
In medicine, N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE and its derivatives are being explored as potential therapeutic agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer activity may involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)-2-CHLOROBENZAMIDE: This compound shares a similar core structure but differs in the position and type of substituents.
N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE: This compound has a similar bromophenyl group but a different acetamide moiety.
Uniqueness
N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17BrClNO2S |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H17BrClNO2S/c1-3-11(2)12-4-7-14(8-5-12)22(20,21)19-16-9-6-13(17)10-15(16)18/h4-11,19H,3H2,1-2H3 |
InChI Key |
ZDFNOELTPFMMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930460.png)
![(4-bromo-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14930475.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-naphthalen-1-ylthiourea](/img/structure/B14930482.png)
![4-({3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930488.png)
![3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930490.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14930491.png)
![2-({[4-(Pentan-2-yl)phenoxy]acetyl}amino)benzamide](/img/structure/B14930497.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14930498.png)


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14930524.png)
![N,1-dimethyl-5-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14930529.png)
![4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930536.png)
